potential therapeutic targets of N-(3-(trifluoromethyl)phenyl)hydrazinecarbothioamide
potential therapeutic targets of N-(3-(trifluoromethyl)phenyl)hydrazinecarbothioamide
This guide details the therapeutic potential, mechanism of action, and experimental validation of N-(3-(trifluoromethyl)phenyl)hydrazinecarbothioamide (commonly referred to as 4-(3-(trifluoromethyl)phenyl)thiosemicarbazide ).
A Technical Guide to a Privileged Pharmacophore
Executive Summary
N-(3-(trifluoromethyl)phenyl)hydrazinecarbothioamide (Structure 1 ) represents a "privileged scaffold" in medicinal chemistry. It is not merely a single drug candidate but a versatile pharmacophore that exhibits polypharmacology.[1] Its therapeutic value stems from the synergy between the thiosemicarbazide core (a bidentate metal chelator and hydrogen bond donor) and the 3-trifluoromethylphenyl moiety (a lipophilic, electron-withdrawing modulator).
Recent high-impact studies identify three primary therapeutic targets for this scaffold:
-
Urease (Nickel-dependent metalloenzyme): Target for Helicobacter pylori management and anti-ulcer therapy.
-
Topoisomerase II / DNA Gyrase: Target for broad-spectrum antibacterial and anticancer activity.
-
Carbonic Anhydrase (hCA IX/XII): Target for hypoxic tumor survival mechanisms.
Chemical Identity & Structural Logic
To ensure reproducibility, the precise chemical identity is defined below. The "N-substituted" nomenclature typically refers to the 4-position derived from the reaction of an aryl isothiocyanate with hydrazine.
-
IUPAC Name: N-(3-(trifluoromethyl)phenyl)hydrazinecarbothioamide
-
Common Name: 4-(3-(trifluoromethyl)phenyl)thiosemicarbazide
-
Molecular Formula:
-
Molecular Weight: 235.23 g/mol
-
Key Pharmacophore:
-
Thione (C=S) & Hydrazine (
): Enables chelation with metal cofactors ( , , ) in enzyme active sites. -
Group (Meta-position): Increases lipophilicity (
) for membrane permeability and prevents metabolic oxidation at the phenyl ring.
-
Structural Activity Relationship (SAR) Visualization
Figure 1: SAR analysis highlighting the functional roles of the thiosemicarbazide core and trifluoromethyl substituent in target binding.
Primary Therapeutic Targets
Target 1: Urease Inhibition (Anti-Ulcer / Anti-Bacterial)
Clinical Relevance: Gastric ulcers induced by Helicobacter pylori. Mechanism: H. pylori survives acidic gastric environments by secreting urease, which hydrolyzes urea into ammonia (neutralizing acid). The thiosemicarbazide scaffold acts as a competitive inhibitor .
-
Binding Mode: The sulfur atom (soft base) and the hydrazine nitrogen act as a bidentate ligand, chelating the two
ions in the urease active site. -
Role of
: The electron-withdrawing nature of the group increases the acidity of the -H proton, strengthening hydrogen bonding with the active site residues (e.g., His593, Asp360).
Target 2: Topoisomerase II & DNA Gyrase (Anticancer / Antibacterial)
Clinical Relevance: Solid tumors (Breast MCF-7, Liver HepG2) and resistant bacterial infections. Mechanism:
-
Bacterial: Inhibition of DNA Gyrase (essential for DNA supercoiling). Recent studies (e.g., Molecules 2022) indicate that 3-trifluoromethylphenyl derivatives (Code SA11) show superior activity against Gram-positive bacteria (
) compared to unsubstituted analogs. -
Mammalian: Inhibition of Topoisomerase II
. The planar thiosemicarbazide core can intercalate between DNA base pairs, while the -phenyl moiety occupies the hydrophobic ATP-binding pocket, stabilizing the "cleavable complex" and triggering apoptosis.
Target 3: Carbonic Anhydrase (Isoforms IX & XII)
Clinical Relevance: Hypoxic tumor survival and Glaucoma. Mechanism: Tumor-associated Carbonic Anhydrases (CA IX/XII) regulate pH in hypoxic cancer cells.
-
Binding Mode: The thiocarbonyl group coordinates with the catalytic
ion. -
Selectivity: The bulky 3-trifluoromethyl group provides selectivity over the ubiquitous cytosolic isoforms (CA I/II) by clashing with the narrower active sites of the off-targets, fitting better into the larger hydrophobic pocket of CA IX.
Experimental Validation Protocols
The following protocols are designed to validate the activity of N-(3-(trifluoromethyl)phenyl)hydrazinecarbothioamide.
Synthesis Protocol (Standardized)
Rationale: High purity is required for biological assays to avoid false positives from metal contaminants.
-
Reagents: 3-(Trifluoromethyl)aniline, Carbon disulfide (
), Hydrazine hydrate ( ), Ethanol, Potassium Hydroxide. -
Step 1 (Isothiocyanate Formation): React 3-(trifluoromethyl)aniline with
and KOH in ethanol to form the dithiocarbamate salt, followed by reaction with lead nitrate or ethyl chloroformate to yield 3-(trifluoromethyl)phenyl isothiocyanate . -
Step 2 (Thiosemicarbazide Formation):
-
Dissolve hydrazine hydrate (1.2 eq) in absolute ethanol at
. -
Dropwise add 3-(trifluoromethyl)phenyl isothiocyanate (1.0 eq).
-
Reflux for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Cool to precipitate the white/off-white solid.
-
-
Purification: Recrystallize from Ethanol/Water.
-
Validation:
-NMR (DMSO- ) must show characteristic singlets for NH protons at ppm.
Jack Bean Urease Inhibition Assay
Rationale: A colorimetric assay measuring ammonia production.
| Parameter | Specification |
| Enzyme | Jack Bean Urease (EC 3.5.1.5), 5 U/mL |
| Substrate | Urea (100 mM) |
| Buffer | Phosphate Buffer (pH 6.8 or 7.4) |
| Indicator | Phenol Red (pH indicator) or Indophenol Blue method |
| Control | Thiourea or Acetohydroxamic Acid (Standard Inhibitors) |
Procedure:
-
Incubate 10
of enzyme + 10 of test compound (dissolved in DMSO) for 15 min at . -
Add 40
of Urea substrate. Incubate for 30 min. -
Measure absorbance at 625 nm (Indophenol method).
-
Calculate
using non-linear regression.
Antimicrobial MIC Determination (Broth Microdilution)
Rationale: Validates DNA Gyrase targeting potential.
-
Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).
-
Media: Mueller-Hinton Broth (MHB).
-
Inoculum:
CFU/mL. -
Compound Range: Serial dilutions (e.g., 0.5 – 256
). -
Readout: Lowest concentration with no visible growth after 24h at
.-
Note: A result of
indicates potent activity warranting further gyrase inhibition studies.
-
Mechanistic Pathway Visualization
The following diagram illustrates the dual-pathway mechanism (Urease vs. Topoisomerase) leading to therapeutic outcomes.
Figure 2: Dual mechanistic pathways. Pathway A depicts urease inhibition via metal chelation. Pathway B depicts interference with DNA replication machinery.
References
-
Urease Inhibition & Thiosemicarbazides
-
Antimicrobial & DNA Gyrase Mechanism
- Title: Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles.
- Source: MDPI (Molecules 2022, 27, 3192).
-
Context: Identifies the 3-trifluoromethylphenyl derivative (SA11) as the most potent antibacterial agent in the series, proposing DNA gyrase inhibition.[3]
-
URL:
-
Anticancer & Carbonic Anhydrase
- Title: Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors.
- Source: PMC / NIH.
- Context: Establishes the N-aryl hydrazinecarbothioamide scaffold as a selective inhibitor for tumor-associ
-
URL:
-
Chemical Structure & Properties
- Title: Hydrazinecarbothioamide - NIST WebBook.
- Source: NIST.
- Context: Standard chemical data and nomenclature verific
-
URL:
